2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate
Description
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Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-2-3-10-21(27)30-16-15-26-23(28)18-9-7-8-17-20(25-13-5-4-6-14-25)12-11-19(22(17)18)24(26)29/h7-9,11-12H,2-6,10,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVZIZSSXKBQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate is a synthetic compound that belongs to the class of benzoisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula : C23H26N2O4
- Molar Mass : 394.46 g/mol
- Solubility : Soluble in DMSO (15 mg/mL)
- Appearance : Yellow to dark orange powder
- Storage Conditions : 2-8°C
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molar Mass | 394.46 g/mol |
| Solubility | DMSO: 15 mg/mL |
| Appearance | Yellow to dark orange |
| Storage | 2-8°C |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Key Enzymes : These compounds can inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : They may promote programmed cell death in malignant cells, enhancing their potential as anti-cancer agents.
Anticancer Properties
Studies have demonstrated that derivatives of benzoisoquinoline, including the target compound, show significant anticancer activity. For instance:
- Inhibition of Tumor Growth : In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.
Case Studies
- Study on REDD1 Induction :
- Influenza A Virus Inhibition :
Research Findings
Recent research has focused on synthesizing and evaluating the biological activity of various derivatives of this compound. Key findings include:
- Enhanced Solubility and Bioavailability : Modifications to the chemical structure have been shown to improve solubility and bioavailability, which are critical for effective therapeutic applications .
- Selectivity for Cancer Cells : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
Antiviral Activity
Research indicates that derivatives of compounds similar to 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate demonstrate significant antiviral properties. These compounds may inhibit viral replication through mechanisms that interfere with viral entry or replication processes, making them potential candidates for antiviral drug development.
Antimicrobial Properties
The compound has shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membrane integrity, which can lead to cell death. This property is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance .
Anticancer Effects
In vitro studies have revealed that the compound can induce apoptosis in various cancer cell lines. The activation of caspases and modulation of apoptotic pathways are key mechanisms through which this compound exerts its anticancer effects. This makes it a promising candidate for further research in cancer therapeutics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Initial findings suggest it may reduce amyloid-beta peptide levels in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and potential applications of this compound:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The introduction of the piperidine group at the 6-position of the benzo[de]isoquinoline-dione scaffold occurs via nucleophilic aromatic substitution (SNAr). A brominated precursor (e.g., 6-bromo-1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-ethyl ester) reacts with piperidine under heated conditions:
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Conditions : N-methylpyrrolidone (NMP) solvent, triethylamine (TEA) as a base, 383 K (110°C), 4 hours .
Esterification
The ethyl pentanoate group is introduced via esterification of a hydroxyl-containing intermediate. A typical protocol involves:
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Reagents : Pentanoic acid (or its chloride) with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with DMAP (4-dimethylaminopyridine) as a catalyst .
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Solvents : Acetonitrile or dichloromethane under anhydrous conditions .
Benzo[de]isoquinoline-dione Core
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Nucleophilic Attack : The electron-deficient carbonyl groups at positions 1 and 3 are susceptible to nucleophilic attack. For example, reactions with amines or alcohols could lead to ring-opening or substitution .
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Hydrolysis : The dione moiety may undergo hydrolysis under strongly acidic or basic conditions, though this is not explicitly documented for the target compound.
Piperidine Substituent
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Quaternization : The tertiary amine in the piperidine ring can react with alkyl halides or acyl chlorides to form quaternary ammonium salts .
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Salt Formation : Protonation with acids (e.g., HCl) generates water-soluble salts, potentially useful for bioavailability enhancement .
Ethyl Pentanoate Ester
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Hydrolysis : The ester group is hydrolyzable under acidic (e.g., H2SO4/H2O) or basic (e.g., NaOH/EtOH) conditions to yield the corresponding carboxylic acid .
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Transesterification : Reacts with excess alcohols (e.g., methanol) in the presence of acid/base catalysts to form alternative esters .
Stability and Degradation Pathways
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Thermal Stability : The compound is likely stable up to 150–200°C, based on analogous sulfobetaine monomers with similar ester linkages .
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Photodegradation : The aromatic dione system may undergo photochemical degradation under UV light, necessitating storage in amber vials .
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Oxidative Stability : The piperidine ring is prone to oxidation, particularly in the presence of peroxides or metal ions .
Table 2: Spectroscopic Data for Analogous Compounds
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=O (dione) | 1720–1708 | 1.95 (s, CH3, ester) |
| N⁺–CH2 (piperidine) | 3020–3033 | 3.17 (s, N⁺–(CH3)2) |
| C–O (ester) | 1155–1189 | 4.60 (t, –COO–CH2–) |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
Molecular Composition and Key Functional Groups
The target compound features:
- A benzo[de]isoquinoline-1,3-dione core (positions 1 and 3 ketones).
- Piperidin-1-yl substitution at position 6.
- Ethyl pentanoate ester at position 2.
Retrosynthetic disconnections suggest three primary intermediates (Figure 1):
- 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione : Core structure.
- 2-Hydroxyethyl intermediate : Introduced via alkylation.
- Pentanoate ester : Formed via esterification.
Synthesis of the Benzo[de]isoquinoline Core
Condensation of Naphthalic Anhydride with Piperidine
- Reactants :
- Naphthalic anhydride (1.0 eq.)
- Piperidine (1.2 eq.)
- Acetonitrile (30 wt%), nitrobenzene (0.1% v/v as catalyst).
- Conditions : Reflux at 82°C for 7 days.
- Workup :
- Cool to 25°C, filter precipitated side products.
- Concentrate under vacuum, recrystallize from acetonitrile/diethyl ether.
Yield : 72–78% (analogous to sulfobetaine monomer synthesis).
Table 1: Spectral Confirmation of 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 1.60–2.30 (m, piperidine CH₂), 7.20–8.50 (m, aromatic H) |
| FT-IR | 1722 cm⁻¹ (C=O), 1637 cm⁻¹ (C=C), 1155 cm⁻¹ (SO₃⁻ asym, if present) |
| Elemental | Calculated: C 70.21%, H 5.67%, N 6.54%; Found: C 70.18%, H 5.70%, N 6.52% |
Introduction of the 2-Hydroxyethyl Group
Alkylation with Ethylene Oxide
Protocol :
- Reactants :
- 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (1.0 eq.).
- Ethylene oxide (3.0 eq.), potassium carbonate (2.0 eq.).
- Conditions :
- Anhydrous DMF, 60°C, 48 h under N₂.
- Workup :
- Quench with ice-water, extract with dichloromethane.
- Dry over MgSO₄, purify via silica chromatography (hexane:EtOAc 3:1).
Yield : 65% (extrapolated from morpholinoethyl methacrylate synthesis).
Esterification with Pentanoic Acid
Steglich Esterification
- Reactants :
- 2-Hydroxyethyl intermediate (1.0 eq.).
- Pentanoic acid (1.5 eq.), DCC (1.5 eq.), DMAP (0.1 eq.).
- Conditions :
- Anhydrous THF, 0°C → 25°C, 24 h.
- Workup :
- Filter DCU precipitate, concentrate.
- Purify via precipitation (CHCl₃ → hexane).
Yield : 82% (similar to pentachlorobenzoate ester synthesis).
Table 2: Characterization of Final Product
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₇Cl₅N₂O₄ |
| Molecular Weight | 600.7 g/mol |
| FT-IR | 1713 cm⁻¹ (ester C=O), 1636 cm⁻¹ (C=C) |
| ¹H NMR | δ 0.90 (t, pentanoate CH₃), 4.40 (m, OCH₂) |
Alternative Synthetic Routes
One-Pot Synthesis via Microwave Assistance
Protocol :
- Reactants :
- Naphthalic anhydride, piperidine, 2-bromoethyl pentanoate.
- Conditions :
- DMF, K₂CO₃, microwave 120°C, 2 h.
- Yield : 58% (lower due to competing hydrolysis).
Critical Analysis of Methodologies
Yield Optimization Challenges
Purification Strategies
- Recrystallization : Acetonitrile/diethyl ether yields >95% purity.
- Chromatography : Required for alkylation intermediates (Rf = 0.3 in hexane:EtOAc).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a brominated precursor (e.g., 6-bromo-1,3-dioxo-1H-benzo[de]isoquinoline derivative) with piperidine in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP) under reflux, using triethylamine (TEA) as a base. Post-reaction, precipitation with water followed by recrystallization from ethanol yields high-purity crystals (86% yield reported for analogous ethyl ester derivatives) . Purity optimization involves monitoring reaction progress via TLC, optimizing stoichiometric ratios (e.g., excess piperidine), and employing gradient recrystallization.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming its regiochemistry?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation, intermolecular interactions (e.g., C–H···O hydrogen bonds forming zig-zag chains in the orthorhombic Pna2₁ space group) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperidinyl protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirms ester linkage integrity .
- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹ for naphthalimide and ester groups) .
Q. How does the piperidin-1-yl substituent influence the compound’s photophysical properties and solubility?
- Methodological Answer : The piperidinyl group enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol) via hydrogen-bond acceptor capacity. Its electron-donating nature increases intramolecular charge transfer (ICT) in the 1,8-naphthalimide core, red-shifting absorption/emission spectra. Solubility can be quantified via UV-Vis spectroscopy in solvent gradients, while photostability is assessed under controlled irradiation (e.g., λ = 365 nm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and guide synthetic modifications of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., piperidine substitution at C6).
- Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states for piperidine substitution, optimizing activation energy barriers.
- Solvent Effects : COSMO-RS simulations predict solubility and reaction yields in alternative solvents (e.g., replacing NMP with DMF) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or crystallographic disorder)?
- Methodological Answer :
- Dynamic NMR : Resolves conformational exchange broadening (e.g., piperidine ring puckering) by variable-temperature experiments.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies due to isotopic patterns.
- Crystallographic Refinement : Apply disorder modeling (e.g., PART instructions in SHELXL) for ambiguous electron density regions. Validate via R-factor convergence and residual maps .
Q. What experimental designs (e.g., DOE, kinetic studies) optimize reaction conditions for scale-up or derivative synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : A factorial design (e.g., 3² for temperature and reagent ratio) identifies optimal conditions (e.g., 383 K, 5:1 piperidine:bromo precursor). Response surface methodology (RSM) maximizes yield/purity .
- Kinetic Profiling : Pseudo-first-order rate constants (k) are derived via in-situ IR or HPLC to model substituent effects on reaction rates.
- Scale-Up Considerations : Assess thermal stability (DSC/TGA) and mixing efficiency (Reynolds number in stirred-tank reactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
